molecular formula C26H22N4O2S B2904096 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1189489-96-0

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2904096
CAS No.: 1189489-96-0
M. Wt: 454.55
InChI Key: OGBQWZNILPKJOV-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide” is a complex organic molecule. It likely contains a pyrimidoindole core structure, which is a type of heterocyclic compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may potentially affect various biochemical pathways. For instance, similar compounds have been involved in the oxidation of amines to carbonyl compounds . .

Result of Action

Similar compounds have been known to cause the oxidation of amines to carbonyl compounds

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2S/c1-33-20-11-7-10-19(14-20)28-23(31)16-30-22-13-6-5-12-21(22)24-25(30)26(32)29(17-27-24)15-18-8-3-2-4-9-18/h2-14,17H,15-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQWZNILPKJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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